REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[CH2:9][C:10]([C:19](OCC)=[O:20])([C:14](OCC)=[O:15])[O:11][CH2:12][CH:13]=1.C(OCC)(=O)C.C(O)(C)C>O1CCCC1.O>[CH3:7][C:8]1[CH2:9][C:10]([CH2:19][OH:20])([CH2:14][OH:15])[O:11][CH2:12][CH:13]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
CC=1CC(OCC1)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
under 10° C
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite with acetone
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC=1CC(OCC1)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |